molecular formula C6H3N3S B13143246 2-(Thiazol-2(3H)-ylidene)malononitrile

2-(Thiazol-2(3H)-ylidene)malononitrile

Cat. No.: B13143246
M. Wt: 149.18 g/mol
InChI Key: PPOXHTAORVGAPF-UHFFFAOYSA-N
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Description

2-(Thiazol-2(3H)-ylidene)malononitrile is a versatile chemical building block prized in organic and medicinal chemistry research for its application in heterocyclic synthesis. Its structure, featuring an electron-deficient malononitrile moiety and a thiazolylidene group, makes it a valuable precursor for constructing complex molecular architectures, particularly in the development of novel thiazole derivatives. Thiazoles are a privileged scaffold in medicinal chemistry, known for their presence in a wide range of bioactive molecules and pharmaceuticals, such as the anti-ulcer agent famotidine and the anti-inflammatory drug meloxicam . Researchers can utilize this compound in cyclocondensation reactions and as a key intermediate in the synthesis of more complex nitrogen- and sulfur-containing heterocycles. Its reactive nature also suggests potential utility in the development of functional organic materials, including dyes and electroluminescent compounds, given the established use of similar thiazole-based structures in materials science . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3S

Molecular Weight

149.18 g/mol

IUPAC Name

2-(3H-1,3-thiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C6H3N3S/c7-3-5(4-8)6-9-1-2-10-6/h1-2,9H

InChI Key

PPOXHTAORVGAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C(C#N)C#N)N1

Origin of Product

United States

Synthetic Methodologies for 2 Thiazol 2 3h Ylidene Malononitrile and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the thiazole (B1198619) ring and its derivatives have long been established, offering reliable pathways to these heterocyclic systems. These approaches often involve cyclization reactions that form the five-membered thiazole ring from acyclic precursors.

Cyclocondensation Reactions Utilizing α-Thiocyanatoketones and Malononitrile (B47326)

One classical approach involves the cyclocondensation of α-thiocyanatoketones with active methylene (B1212753) compounds like malononitrile. For instance, 2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile has been synthesized through the cyclocondensation of cyanatoacetophenone with malononitrile. researchgate.net This reaction pathway is dependent on specific reaction conditions to favor the desired thiazole product over other potential outcomes, such as those from a Knoevenagel condensation. researchgate.net

Hantzsch's Synthesis and Its Contemporary Adaptations for Thiazole Formation

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely used methods for thiazole ring formation. nih.govmdpi.com The classic Hantzsch synthesis involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. nih.govyoutube.com The initial step is typically an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. youtube.com

Contemporary adaptations have improved the efficiency and scope of this reaction. For example, a three-component, one-pot Hantzsch condensation has been developed, reacting an α-bromoketone, thiourea (B124793), and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.comsemanticscholar.org This approach streamlines the synthesis into a single step, enhancing its practicality. mdpi.comsemanticscholar.org Further modernization includes performing the synthesis in heated microreactor systems, which allows for precise control over reaction conditions and often results in higher conversion rates compared to traditional batch syntheses. rsc.org

A key variation for synthesizing derivatives of the target compound involves using a pre-functionalized thioamide. For example, 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide can be reacted with various α-bromocarbonyl compounds to afford new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov

Thioamide Sourceα-Halocarbonyl CompoundCatalyst/ConditionsProduct TypeRef.
Thiourea2-BromoacetophenoneMethanol, heat2-Amino-4-phenylthiazole youtube.com
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSiW/SiO₂, heat or ultrasoundSubstituted Hantzsch thiazole derivatives mdpi.comsemanticscholar.org
2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamideVarious α-bromocarbonylsDMF, NaHCO₃, room temp.2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles nih.gov
Substituted thioureasRing-substituted 2-bromoacetophenonesHeated microreactor (70 °C)2-Aminothiazole (B372263) derivatives rsc.org

Reactions Involving 2-[Bis(methylthio)methylene]malononitrile Precursors

The versatile reagent 2-[Bis(methylthio)methylene]malononitrile serves as a valuable precursor for constructing the 2-ylidenethiazole framework. The two methylthio groups act as excellent leaving groups, facilitating reactions with dinucleophiles.

A direct route to a saturated analog involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine (B1669678) (2-aminoethanethiol). nih.gov This reaction proceeds by sequential nucleophilic attack from the amine and thiol groups of cysteamine, displacing the two methylthio groups to form the thiazolidine (B150603) ring. The reaction is typically stirred in ethanol (B145695) at room temperature, providing the product, 2-(thiazolidin-2-ylidene)malononitrile, in good yield. nih.gov

PrecursorReagentSolventConditionsYieldRef.
2-[Bis(methylthio)methylene]malononitrileCysteamineEthanol (96%)Room temp., 4 h73% nih.gov

Multicomponent Reaction (MCR) Strategies for Core Structure Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste. semanticscholar.orgresearchgate.net Several MCRs have been developed for the synthesis of complex thiazole derivatives.

A prominent example is the one-pot, three-component Hantzsch-type synthesis, which combines aldehydes, an α-haloketone, and a thiourea source to rapidly assemble functionalized thiazoles. mdpi.comsemanticscholar.org Another MCR strategy involves a Knoevenagel condensation followed by the displacement of a thiocarbonyl sulfur with an amine in the same reaction vessel. This has been used to create 2-amino-5-alkylidenethiazol-4-ones from aromatic aldehydes, rhodanine, and various amines. researchgate.net These MCRs often benefit from microwave irradiation to shorten reaction times and simplify work-up procedures. researchgate.net

Knoevenagel Condensation Variants in Analog Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. nih.govsciensage.info While not typically used to form the thiazole ring itself, it is instrumental in the synthesis of 2-ylidene analogs by modifying pre-existing thiazole structures. researchgate.netnih.gov

This reaction is highly versatile due to the wide range of available aldehydes and ketones and the variety of catalysts that can be employed. sciensage.info Catalysts range from simple organic bases like piperidine (B6355638) to Lewis acids and, more recently, green catalysts such as baker's yeast or isonicotinic acid. researchgate.netpcbiochemres.com The reaction involves the base-catalyzed formation of a carbanion from the active methylene compound (e.g., malononitrile), which then attacks the carbonyl carbon, followed by dehydration to yield the C=C double bond. nih.gov This method is used to produce intermediates for pharmaceuticals, functional polymers, and other fine chemicals. nih.gov

Carbonyl CompoundActive MethyleneCatalystSolventConditionsRef.
Various aldehydesRhodaninePiperidine/Acetic acidDioxaneMicrowave researchgate.net
Benzaldehyde derivativesMalononitrileAmino-functionalized MOFEthanolRoom temp., 5 min nih.gov
Aromatic aldehydes2,4-ThiazolidinedioneBaker's YeastN/A (ecofriendly)N/A researchgate.net
Various aldehydesBarbituric acid & MalononitrileIsonicotinic acidN/A60 °C pcbiochemres.com

Advanced and Green Synthesis Strategies

In response to the growing need for sustainable chemical manufacturing, advanced and green synthetic strategies have been applied to the synthesis of thiazole derivatives. These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials. tandfonline.com

A key technology in this area is the use of ultrasonic irradiation . Sonochemistry can significantly accelerate reaction rates and improve yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.comnih.gov This technique has been successfully applied to Hantzsch-type syntheses and other cyclization reactions, often under solvent-free conditions or in green solvents. tandfonline.commdpi.com For example, the synthesis of novel thiazoles has been achieved in high yields and with short reaction times by reacting α-haloketones with thiocarbohydrazones under ultrasonic irradiation. tandfonline.com

The development of green and recyclable catalysts is another cornerstone of modern synthesis. nih.gov Chitosan-based hydrogels have been employed as effective, reusable, and biodegradable biocatalysts for thiazole synthesis, offering high yields under mild conditions. nih.govmdpi.com Similarly, silica-supported tungstosilisic acid has been used as a heterogeneous, reusable catalyst for one-pot Hantzsch reactions, which can be easily recovered by filtration. mdpi.com

Other green approaches include the use of microwave-assisted organic synthesis (MAOS) , which dramatically reduces reaction times from hours to minutes through efficient dielectric heating. researchgate.neteurekaselect.com The use of advanced reactor technology, such as heated microreactors , provides enhanced control over reaction parameters, leading to improved yields and purity. rsc.org These advanced methodologies represent a significant step forward in the efficient and environmentally responsible production of 2-(Thiazol-2(3H)-ylidene)malononitrile and its derivatives.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in the synthesis of thiazole derivatives by lowering the activation energy of reactions, which can lead to higher yields, shorter reaction times, and milder reaction conditions. While specific catalytic syntheses for the parent compound this compound are not extensively detailed in the provided research, broader catalytic strategies for related thiazole and pyrazole-4-carbonitrile derivatives highlight the potential pathways.

Various catalysts have been successfully employed in the synthesis of the thiazole scaffold. bepls.com For instance, palladium (II) complexes have been developed as powerful catalysts for synthesizing related heterocyclic compounds like pyrazole-4-carbonitrile derivatives under ultrasonic conditions. nih.gov The effectiveness of such metal-based catalysts often stems from the electronic properties of the metal center, which can facilitate key bond-forming steps in the reaction mechanism. nih.gov

Acid catalysts are also prominent in thiazole synthesis. Catalysts such as sulfamic acid and p-toluenesulfonic acid (PTSA) have been used to produce various thiazole derivatives. bepls.com These catalysts typically function by activating carbonyl groups or other reactive sites, thereby promoting cyclization reactions that form the thiazole ring. The choice of catalyst can significantly influence the reaction's efficiency and the purity of the resulting product.

Table 1: Examples of Catalytic Systems in Thiazole-Related Synthesis

Catalyst Type Specific Catalyst Example Target Product Type Solvent Reference
Metal Complex Palladium (II) Complex Pyrazole-4-carbonitriles - nih.gov
Acid Catalyst Sulfamic Acid Pyrazolylthiazoles Water (H₂O) bepls.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable technique in organic synthesis, offering a green and efficient alternative to conventional heating. nih.gov This method, known as sonochemistry, utilizes the energy from acoustic cavitation to enhance reaction rates, often resulting in higher yields and significantly reduced reaction times. nih.govnih.gov

The synthesis of various heterocyclic compounds derived from malononitrile, a key precursor, has been successfully achieved using ultrasound. nih.govnih.gov This approach is beneficial for multicomponent reactions where aldehydes, malononitrile, and other active compounds are combined in a single step. nih.gov For example, a novel series of thiazole derivatives incorporating a coumarin (B35378) nucleus was synthesized rapidly by exposing the reactants to ultrasonic irradiation in a water bath for just 30 minutes. mdpi.com Similarly, oxidized copper nanoparticles on a titanium dioxide support have been used as a catalyst for the synthesis of 1,2,3-triazoles containing thiazolidine-2-thiones under ultrasonic conditions, demonstrating the synergy between catalysis and sonochemistry. semanticscholar.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Reaction Type Conditions Reaction Time Yield Reference
Synthesis of Thiazole Derivatives Conventional Heating Several hours Good mdpi.com
Synthesis of Thiazole Derivatives Ultrasound Irradiation (50–60 °C) 30 minutes Good mdpi.com
Synthesis of 1,2,3-Triazoles Conventional Heating - Good semanticscholar.org

Solvent Engineering for Sustainable Reaction Conditions

The principles of green chemistry have driven the adoption of more environmentally benign solvents in the synthesis of thiazole derivatives. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, research has focused on utilizing greener alternatives like water, ethanol, or solvent-free conditions.

Water has been successfully used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, where reactants were refluxed to produce good yields of the desired products. bepls.com The use of polyethylene (B3416737) glycol (PEG-400) has also been reported as a green reaction medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com In some ultrasound-assisted protocols, a mixture of ethanol and water (EtOH:H₂O) has been employed as the solvent system for synthesizing 4H-chromene derivatives from malononitrile, demonstrating how sustainable solvents can be integrated with modern energy-efficient techniques. nih.gov These approaches not only reduce the environmental impact but can also simplify product isolation and purification.

Regioselective and Stereoselective Synthesis of Functionalized Analogs

Controlling the specific arrangement of functional groups on the thiazole ring is critical for developing compounds with desired properties. Regioselective and stereoselective synthetic methods allow for this precise control.

A well-established route for synthesizing functionalized analogs of this compound involves a multi-step process. The synthesis often begins with the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and cysteamine to afford 2-(thiazolidin-2-ylidene)malononitrile. nih.govsemanticscholar.org This intermediate is then treated with a thionating agent, such as sodium hydrosulfide (B80085) or phosphorus pentasulfide, to convert one of the nitrile groups into a thioamide. nih.govresearchgate.netscispace.com This thionation step proceeds in a regioselective manner, yielding the desired thioamide derivative. nih.govresearchgate.net

The resulting thioamide, for example, (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, serves as a key building block. nih.govsemanticscholar.org This intermediate is then reacted with various α-bromocarbonyl compounds in what is known as the Hantzsch thiazole synthesis. semanticscholar.orgscispace.com This final cyclization step creates a new, functionalized thiazole ring attached to the original thiazolidine structure. The reaction proceeds with high regioselectivity and yields the E-isomer, demonstrating stereochemical control. nih.govsemanticscholar.org This methodology has been successfully applied to synthesize a variety of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov

Table 3: Synthesis of Functionalized 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles (5a-g)

Compound Reaction Time (h) Yield (%) Reference
5a H Ph 2 82 nih.gov
5b H 4-Me-Ph 2 80 nih.gov
5c H 4-Br-Ph 2 78 nih.gov
5d H 4-Cl-Ph 2 75 nih.gov
5e H 4-NO₂-Ph 8 71 nih.gov
5f Me Me 2 75 nih.gov
5g OEt Me 2 76 nih.gov

Data derived from the reaction of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with various α-bromocarbonyl compounds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Thiazol 2 3h Ylidene Malononitrile

Electrophilic and Nucleophilic Reactivity Profiles

The unique electronic arrangement in 2-(Thiazol-2(3H)-ylidene)malononitrile, featuring a push-pull system, dictates its reactivity towards both electrophiles and nucleophiles. The exocyclic double bond is highly polarized due to the electron-donating thiazole (B1198619) ring and the electron-withdrawing dicyano group.

Nucleophilic Addition Reactions of the Malononitrile (B47326) Moiety

The malononitrile group, with its two cyano substituents, strongly activates the exocyclic double bond for nucleophilic attack. This moiety readily participates in Michael addition reactions. The carbon-carbon double bond acts as a Michael acceptor, reacting with a variety of nucleophiles. This reactivity is a cornerstone for the construction of more complex molecular architectures.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the β-carbon of the activated alkene, leading to the formation of a resonance-stabilized carbanion. Subsequent protonation yields the final addition product. The high reactivity of this system allows for additions of both soft and hard nucleophiles.

Electrophilic Substitution Pathways of the Thiazole Ring

The thiazole ring in this compound is generally susceptible to electrophilic attack. The electron-donating character of the sulfur and nitrogen atoms increases the electron density of the ring, making it reactive towards electrophiles. Theoretical calculations and experimental evidence for thiazole and its derivatives indicate that the C5 position is the most favorable site for electrophilic substitution. wikipedia.orgnih.gov The presence of the electron-withdrawing ylidene-malononitrile group at the C2 position is expected to deactivate the ring towards electrophilic attack to some extent, but the inherent reactivity of the thiazole nucleus still allows for substitution reactions to occur, preferentially at the C5 position. pharmaguideline.com

Cycloaddition and Condensation Reactions

This compound is a valuable building block for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions.

Reactions with Aromatic Diazonium Salts Leading to Azo Derivatives

The active methylene (B1212753) group in the malononitrile moiety of this compound derivatives can react with aromatic diazonium salts to form azo dyes. researchgate.netekb.egresearchgate.net This reaction is a classic example of azo coupling, where the diazonium salt acts as an electrophile and the active methylene compound provides a nucleophilic carbon. The reaction is typically carried out in a basic medium to facilitate the formation of the carbanion. The resulting azo derivatives are highly colored compounds with potential applications as dyes and pigments. unb.cakashanu.ac.ir

Table 1: Synthesis of Azo Dyes from Thiazole Derivatives

Thiazole Derivative Diazonium Salt Source Coupling Conditions Product Reference
2-Amino-4-hydroxy-thiazole Substituted anilines Diazotization followed by coupling Disperse azo dyes ekb.eg

Condensation Reactions with Carbonyl Compounds and Amines

A significant application of this compound in heterocyclic synthesis is its condensation with carbonyl compounds and amines to construct fused ring systems, most notably thiazolo[3,2-a]pyrimidines. researchgate.netsciforum.net These multicomponent reactions are highly efficient in building molecular complexity in a single step.

The reaction of 2-aminothiazole (B372263) (a related precursor) with an aromatic aldehyde and malononitrile in ethanol (B145695) can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2-aminothiazole to the resulting α,β-unsaturated nitrile, and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic product.

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Reactants Catalyst/Solvent Product Reference
2-Aminothiazole, Benzaldehyde, Malononitrile Ethanol Thiazolo[3,2-a]pyrimidine derivative sciforum.net

Intramolecular Cyclization to Fused Heterocyclic Systems

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems. These reactions often involve the generation of a reactive intermediate that subsequently cyclizes onto another part of the molecule.

For instance, derivatives of 2-(thiazol-2-ylidene)malononitrile can be functionalized with appropriate side chains that can participate in intramolecular cycloadditions or condensation reactions. An example is the synthesis of thiazolo[3,2-a]pyridines and pyrazolo[3,4-d]-1,3-thiazolino[2,3-f]pyrimidines from a 2-(4-phenyl-3(H)-thiazol-2-ylidene)malononitrile precursor. researchgate.net These transformations highlight the utility of the title compound as a scaffold for the construction of diverse and complex heterocyclic frameworks.

Formation of Spiro Compounds

The exocyclic double bond in this compound and related structures provides an electrophilic site, making it a valuable precursor for the synthesis of spiro heterocyclic systems. These reactions often proceed through a domino sequence involving condensation, Michael addition, and cyclization steps.

A common strategy involves the three-component reaction of an active methylene compound like malononitrile, a carbonyl compound (such as isatin (B1672199) or its derivatives), and another nucleophilic species. For instance, the reaction of isatins, malononitrile, and a pyrimido[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole derivative in a water-ethanol mixture at reflux yields novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole] derivatives. researchgate.net Similarly, the condensation of isatin derivatives with dimedone and 5H- researchgate.netbeilstein-journals.orgthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, catalyzed by a Keggin heteropolyacid, produces spiro[chromeno[2,3-d] researchgate.netbeilstein-journals.orgthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-trione derivatives in high yields. nih.govnih.gov

The reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, generated from phthalic anhydride (B1165640) and malononitrile, with various binucleophiles leads to the formation of spiro heterocycles incorporating a phthalide (B148349) ring system. researchgate.net The proposed mechanism for these transformations typically begins with a Knoevenagel condensation between the carbonyl compound (e.g., isatin) and malononitrile to form an electron-deficient intermediate. nih.govresearchgate.net This intermediate then undergoes a Michael addition by a binucleophile, followed by an intramolecular cyclization to construct the final spirocyclic framework. nih.govresearchgate.net

Table 1: Examples of Spiro Compound Synthesis

Reactants Catalyst/Conditions Product
Isatin, Malononitrile, 2-hydroxy-4H-pyrimido[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazol-4-one Water–ethanol, reflux Spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole] derivative researchgate.net
Isatin derivatives, Dimedone, 5H- researchgate.netbeilstein-journals.orgThiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione H₃PW₁₂O₄₀, Solvent-free Spiro[chromeno[2,3-d] researchgate.netbeilstein-journals.orgthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-trione derivative nih.govnih.gov
2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile, Binucleophiles (e.g., 1,2-phenylenediamine) - Spiro heterocycles with a phthalide ring researchgate.net

Derivatization and Functionalization Pathways

Transformations of Nitrile Groups to Other Functionalities

The dinitrile functionality of this compound is a key site for chemical modification. These groups can be selectively transformed into other functionalities, such as thioamides or carboxylic acids, significantly expanding the synthetic utility of the parent molecule.

One notable transformation is the regioselective conversion of one of the nitrile groups into a thioamide. The treatment of 2-(thiazolidin-2-ylidene)malononitrile with sodium hydrosulfide (B80085) (NaSH) selectively yields (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide. nih.gov This thioamide derivative can then serve as a precursor for further heterocyclization reactions, such as the Hantzsch thiazole synthesis. nih.gov

The nitrile groups can also undergo hydrolysis to form amides and subsequently carboxylic acids. This reaction is typically carried out by heating the nitrile with an aqueous acid or base. byjus.comlibretexts.org Under acidic conditions, the final product is the carboxylic acid, while alkaline hydrolysis yields the salt of the carboxylic acid. byjus.comlibretexts.org The hydrolysis proceeds in two stages: an initial slow conversion to an amide, followed by a more rapid hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgopenstax.org

Table 2: Key Transformations of Nitrile Groups

Starting Material Reagent/Conditions Product Functionality
2-(Thiazolidin-2-ylidene)malononitrile Sodium hydrosulfide hydrate (B1144303), Water, 50 °C Thioamide (-CSNH₂) nih.gov
General Nitrile Dilute HCl, Heat (reflux) Carboxylic Acid (-COOH) libretexts.org

Reactions with Hydrazine (B178648) and Its Derivatives

The reaction of this compound and its analogs with hydrazine and its derivatives is a well-established route for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrazoles. mdpi.comnih.gov The 1,3-dielectrophilic nature of the ylidene-malononitrile fragment facilitates cyclocondensation with the dinucleophilic hydrazine.

For example, the reaction of 2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile with hydrazine hydrate has been shown to produce a diaminopyrazole derivative. researchgate.net Similarly, a related butyronitrile (B89842) derivative, 4-oxo-2-[4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-thiazol-2-yl)-butyronitrile, reacts with hydrazine hydrate in the presence of acetic acid to yield the corresponding 2-(5-amino-3-methyl-H-pyrazol-4-yl)-5-(3,4,5-trimethoxybenzylidene)-thiazol-4-one. derpharmachemica.com These reactions are often part of multicomponent strategies for creating complex molecules like pyrano[2,3-c]pyrazoles, where an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate are combined in a one-pot synthesis. nih.govresearchgate.net

Table 3: Synthesis of Pyrazole Derivatives

Thiazole Reactant Reagent Product
2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile Hydrazine hydrate Diaminopyrazole derivative researchgate.net

Structural Modifications and Analog Preparation

The this compound scaffold allows for extensive structural modifications to prepare a wide array of analogs. These modifications can be targeted at the thiazole ring, the ylidene bridge, or the malononitrile moiety.

Heterocyclization Reactions: The reactive nature of the ylidene-malononitrile system enables its participation in cyclization reactions to form fused heterocyclic systems. 2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile can be used to synthesize fused systems like thiazolo[3,2-a]pyridines and thiazolo[3,2-c]pyrimidines. researchgate.net

Substitution on the Thiazole Ring: The nitrogen atom of the thiazolidine (B150603) ring can be alkylated. For example, 2-(thiazolidin-2-ylidene)malononitrile reacts with 1,2-dichloro-4-(1-chloroethyl)benzene (B1345558) in the presence of potassium carbonate to yield 2-{3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile. nih.gov

Synthesis via Knoevenagel Condensation: The title compound and its analogs are often synthesized through reactions involving Knoevenagel condensation. The synthesis of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile is achieved by reacting malononitrile, potassium hydroxide (B78521), and phenylisothiocyanate, followed by reaction with N'-(2-chloroacetyl)-2-cyanoacetohydrazide. nih.gov

Hantzsch Thiazole Synthesis: As mentioned previously, the thioamide derivative obtained from 2-(thiazolidin-2-ylidene)malononitrile is a key intermediate. Its reaction with various α-bromocarbonyl compounds in the presence of sodium bicarbonate affords a series of novel 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, demonstrating a powerful method for structural elaboration. nih.gov

Table 4: Overview of Structural Modifications

Reaction Type Reactants Product Type
Heterocyclization 2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile Thiazolo[3,2-a]pyridines, Thiazolo[3,2-c]pyrimidines researchgate.net
N-Alkylation 2-(Thiazolidin-2-ylidene)malononitrile, 1,2-dichloro-4-(1-chloroethyl)benzene N-substituted thiazolidine derivative nih.gov
Hantzsch Synthesis (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, α-bromocarbonyls 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles nih.gov

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of derivatives from this compound.

Mechanism of Spiro Compound Formation: The formation of spiro compounds from isatin and malononitrile derivatives is believed to proceed via a cascade mechanism. The process is initiated by a Knoevenagel condensation between isatin and malononitrile, catalyzed by a base or acid, to form 2-(2-oxoindolin-3-ylidene)malononitrile. nih.gov This activated alkene then undergoes a nucleophilic Michael addition from a C-H acid like dimedone. nih.gov The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final spiro product. nih.gov

Mechanism of Nitrile Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base. In base-catalyzed hydrolysis, the reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group, forming an imine anion intermediate. openstax.org This is followed by protonation to give a hydroxy imine, which tautomerizes to the more stable amide. openstax.org The amide is then further hydrolyzed via nucleophilic acyl substitution to a carboxylate anion. openstax.org In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.

Mechanism of Pyrrole Formation: In the reaction of acylethynylpyrroles with malononitrile to form 2-(3-amino-2,4-dicyanophenyl)pyrroles, the proposed mechanism starts with the deprotonation of malononitrile to generate a carbanion. nih.gov This carbanion then acts as a nucleophile, adding to the triple bond of the acylethynylpyrrole. The resulting adduct undergoes a Knoevenagel condensation with a second molecule of malononitrile, leading to a diadduct which then cyclizes intramolecularly to form the final substituted phenylpyrrole structure. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Thiazol 2 3h Ylidene Malononitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 2-(Thiazol-2(3H)-ylidene)malononitrile is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms and the dicyanovinylidene group.

Based on data from analogous structures like 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile, the thiazole ring proton (H5) is anticipated to appear as a singlet in the aromatic region of the spectrum. For the analog, this signal appears at δ 6.34 ppm. The absence of adjacent protons would result in a singlet. The N-H proton of the thiazolidine (B150603) tautomer is typically broad and its observation can depend on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Thiazole H-4~7.0-7.5Doublet
Thiazole H-5~6.3-6.8Doublet
N-HVariable, broadSinglet

Note: Data is inferred from analogs as direct experimental data for the parent compound is limited.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the thiazole ring carbons, the exocyclic double bond carbons, the carbon of the dinitrile group, and the nitrile carbons.

Analysis of 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile shows key signals that can be used to predict the spectrum of the parent compound. The key resonances include the C=N carbon of the thiazole ring, the carbons of the exocyclic C=C bond, and the nitrile carbons. The carbon atom of the malononitrile (B47326) group attached to the ring (C=C(CN)₂) is expected at a low field (~80-90 ppm), while the nitrile carbons (C≡N) typically appear around 112-115 ppm. The C2 carbon, involved in the ylidene linkage, is significantly deshielded and would likely appear above 160 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (C=N)~170
C4~130
C5~102
=C(CN)₂~85
C≡N~114

Note: Data is inferred from analogs as direct experimental data for the parent compound is limited. For the analog 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile, observed signals include 43.77 (C=C(CN)₂), 102.08 (C5), 128.42 (C4), and 170.50 (C2) ppm.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms. It would definitively link the ¹H signals for the thiazole ring protons (H4 and H5) to their corresponding ¹³C signals (C4 and C5).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the thiazole ring protons to the carbons of the ylidene-malononitrile fragment, confirming the linkage between the heterocyclic ring and the dicyano group. Correlations between the H4 proton and the C2 and C5 carbons would help solidify the assignments within the thiazole ring.

Vibrational Spectroscopic Analysis: Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. The most characteristic absorption for this compound is the intense stretching vibration of the nitrile groups (C≡N). In related malononitrile derivatives, this band typically appears in the region of 2215-2225 cm⁻¹. For 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile, two distinct nitrile bands were observed at 2225 cm⁻¹ and 2115 cm⁻¹, suggesting electronic asymmetry. Other expected significant absorptions would include C=C and C=N stretching vibrations in the 1650-1500 cm⁻¹ region and C-H stretching from the thiazole ring above 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. The symmetric C≡N stretch is often strong in the Raman spectrum. The C-S bond of the thiazole ring should also give rise to a characteristic Raman signal.

Table 3: Characteristic Vibrational Frequencies
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3100 - 3000
C≡N StretchIR, Raman2225 - 2215
C=C / C=N StretchIR, Raman1650 - 1500
C-H In-plane BendIR, Raman1400 - 1000

Note: Data is based on published values for analogous compounds.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular formula of this compound is C₆H₃N₃S, corresponding to a monoisotopic mass of approximately 149.01 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 149.

The fragmentation of thiazole-containing compounds often involves the cleavage of the heterocyclic ring. Expected fragmentation pathways for this compound could include:

Loss of a cyano radical (·CN) to give a fragment at m/z 123.

Loss of hydrogen cyanide (HCN) to yield a fragment at m/z 122.

Cleavage of the thiazole ring, which is generally more prone to fragmentation than pyrimidine (B1678525) rings in fused systems. This could lead to the formation of smaller, characteristic ions corresponding to fragments of the ring and the malononitrile side chain.

The precise fragmentation pattern provides valuable data that helps to confirm the proposed molecular structure by piecing together the observed fragments.

Compound Index

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds. While specific ESI-MS data for the parent compound this compound were not prominently detailed in the reviewed literature, analysis of related heterocyclic structures provides insight into its expected behavior. For instance, mass spectrometry of a related dithiazole derivative, (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile, successfully identified the protonated molecular ion (MH⁺) peak at m/z 275, confirming the molecular weight and elemental composition. mdpi.com This suggests that ESI-MS of this compound would similarly be expected to produce a strong signal for its protonated molecular ion, allowing for unambiguous confirmation of its molecular mass.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for analyzing a wide range of molecules. In the analysis of a related dithiazole compound, MALDI-TOF mass spectrometry successfully revealed a clear molecular ion (MH⁺) peak, demonstrating the utility of this technique for characterizing malononitrile-containing heterocycles. mdpi.com The selection of an appropriate matrix is critical in MALDI-TOF analysis. Notably, derivatives of malononitrile itself, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), have been developed and utilized as effective matrices for the analysis of various compounds, particularly nonpolar analytes. This underscores the amenability of the malononitrile scaffold to the MALDI-TOF process.

X-ray Crystallographic Analysis for Solid-State Structures and Molecular Packing

Single-crystal X-ray diffraction provides definitive information on the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. Numerous derivatives of this compound have been characterized using this technique, revealing key structural features.

For example, the structure of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile showed that the thiazolidine ring is essentially planar. nih.gov In contrast, the thiazole ring in 2-{3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile adopts an envelope conformation. nih.gov This highlights how substitution on the thiazole ring can influence its conformation.

A common feature in the crystal packing of these compounds is the presence of intermolecular hydrogen bonds. In the crystal structure of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile, molecules are linked by C—H⋯N hydrogen bonds, forming chains. nih.gov Similarly, the packing of 2-{3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile is stabilized by weak intermolecular C—H⋯Cl and C—H⋯N hydrogen bonds. nih.gov These non-covalent interactions are fundamental in directing the supramolecular architecture of these compounds in the solid state.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-{3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrileMonoclinic-Thiazole ring in envelope conformation; structure stabilized by C—H···Cl and C—H···N hydrogen bonds. nih.gov
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile--Essentially planar thiazole ring; molecules form chains via C—H⋯N hydrogen bonds. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis absorption spectra of this compound derivatives are characterized by intense bands corresponding to π–π* transitions.

For 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, two strong electronic transition bands were observed experimentally at 249 nm and 296 nm. nih.govresearchgate.net These absorptions are attributed to excitations from the highest occupied molecular orbital (HOMO) and HOMO-3 to the lowest unoccupied molecular orbital (LUMO), respectively. nih.govresearchgate.net Another derivative, (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile, exhibits a maximum absorption (λmax) at 374 nm. mdpi.com A thiazolidinone derivative showed two absorption peaks at 348 and 406 nm. scielo.org.za These variations in absorption maxima reflect the influence of different substituents on the electronic structure of the core chromophore.

The fluorescence properties of these compounds are particularly interesting. While often non-emissive in dilute solutions, related malononitrile ylidene derivatives exhibit significant solid-state fluorescence. researchgate.net For instance, certain derivatives of malononitrile trimer show emission maxima in the range of 458–460 nm in the solid state. researchgate.net Other related pyridine-based dicarbonitrile compounds display solid-state fluorescence with maxima between 472-562 nm. researchgate.net This phenomenon, where fluorescence is activated upon aggregation or in the solid state, is known as aggregation-induced emission (AIE). The appearance of fluorescence in these systems is often attributed to the restriction of intramolecular motion in the aggregated or crystalline state, which closes non-radiative decay pathways and enhances radiative emission.

Compound / Derivative Familyλmax (nm) (UV-Vis)λem (nm) (Fluorescence)Key Spectroscopic FeaturesReference
2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile249, 296-Intense π–π* transitions (H-3 → L and H → L). nih.govresearchgate.net
(Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile374-Absorption associated with the dithiazole ring system. mdpi.com
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one348, 406-Multiple absorption bands due to extended conjugation. scielo.org.za
Malononitrile Trimer Ylidene Derivatives-458-460 (Solid State)Solid-state fluorescence due to tetracyanopropene fragment. researchgate.net
(Z)-6-alkylamino-2-Amino-4-(2-aryl-1-cyanovinyl)pyridine-3,5-dicarbonitriles-472-562 (Solid State)Aggregation-induced emission; non-fluorescent in solution. researchgate.net

Despite a comprehensive search for scientific literature focusing on the chemical compound “this compound,” detailed theoretical and computational studies for this specific molecule are not available. The predominant body of research found relates to a more complex derivative, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile . This related compound features a thiazolidine ring (a saturated version of the thiazole ring) and includes additional phenyl and carbonyl (oxo) functional groups, which significantly alter its electronic and structural properties.

Consequently, it is not possible to generate a scientifically accurate article that adheres strictly to the requested outline for "this compound" as the specific data for its quantum chemical calculations, frontier molecular orbitals, intramolecular charge transfer, molecular electrostatic potential, and nonlinear optical properties are not present in the available literature.

To provide a thorough and accurate analysis as requested, computational studies would need to be performed specifically on "this compound" to determine the following:

Molecular Geometry: The optimized bond lengths, bond angles, and dihedral angles of the ground state.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the distribution of electron density.

Reactivity: The mapping of the molecular electrostatic potential to identify electrophilic and nucleophilic sites.

Spectroscopic and Optical Properties: Predictions of electronic transitions and calculations of polarizability and hyperpolarizability to assess its potential for nonlinear optical applications.

Without such dedicated studies, any attempt to create the requested article would rely on conjecture or inaccurate data from a different chemical entity, thereby failing to meet the required standards of scientific accuracy and specificity.

Theoretical and Computational Chemistry of 2 Thiazol 2 3h Ylidene Malononitrile

Computational Insights into Reaction Mechanisms and Selectivity (e.g., Regioselectivity, Diastereoselectivity)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms and to predict the selectivity of chemical transformations involving 2-(Thiazol-2(3H)-ylidene)malononitrile and its derivatives. These theoretical investigations provide valuable insights into the electronic and steric factors that govern the regio- and diastereoselectivity of reactions, such as cycloadditions.

A notable example is the computational study of the 1,3-dipolar cycloaddition reaction between an in situ generated azomethine ylide and a structurally related compound, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. nih.gov This reaction demonstrates exclusive regioselectivity and high diastereoselectivity, which can be rationalized through theoretical calculations. nih.gov

The reaction mechanism and selectivity are elucidated by analyzing various reactivity indices derived from DFT calculations, including global and local electrophilicity and nucleophilicity descriptors. nih.gov These parameters help in understanding the flow of electron density between the reacting species. The global electron density transfer (GEDT) analysis can indicate the polar nature of the reaction, with electron density flowing from the nucleophilic species (e.g., azomethine ylide) to the electrophilic dipolarophile (the thiazole (B1198619) derivative). nih.gov

Regioselectivity

In the context of the aforementioned 1,3-dipolar cycloaddition, the observed regioselectivity is attributed to the attack of the nucleophilic carbon of the azomethine ylide on the more electrophilic and less sterically hindered carbon of the α,β-unsaturated nitrile system of the thiazole derivative. nih.gov This preferential attack leads to the formation of a single regioisomer. The regioselectivity can be further understood by examining the local electrophilicity and nucleophilicity indices at the interacting atomic centers of the reactants.

Diastereoselectivity

The diastereoselectivity of the cycloaddition, leading to the preferential formation of either exo or endo products, is governed by the energetics of the corresponding transition states. nih.gov DFT calculations allow for the optimization of the geometries of these transition state structures and the determination of their relative activation energies. The diastereomer formed via the lower energy transition state is the kinetically favored product. nih.gov

For instance, in the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, the exo-cycloadduct is consistently observed as the major diastereomer. nih.gov Computational analysis of the transition states reveals that the exo approach is energetically more favorable than the endo approach. This preference can be attributed to a combination of steric and electronic factors, which are quantified by the calculated activation energies. nih.gov The computational results have shown to be in good agreement with experimental observations, confirming that these reactions proceed through an asynchronous one-step mechanism. nih.gov

The molecular electrostatic potential (MESP) map is another useful tool derived from computational studies. It visualizes the charge distribution on the reactant molecules and can predict the orientation of their approach during the reaction. A favorable transition state often involves the alignment of oppositely charged regions of the interacting molecules, leading to attractive electrostatic interactions that stabilize the transition state. nih.gov

The table below summarizes key computational parameters that are typically evaluated to understand the selectivity in such reactions.

Computational ParameterSignificance in Determining Selectivity
Global Reactivity Indices
Chemical Potential (μ)Indicates the tendency of a molecule to accept or donate electrons.
Chemical Hardness (η)Measures the resistance to change in electron distribution.
Global Electrophilicity (ω)Quantifies the overall electrophilic nature of a molecule.
Global Nucleophilicity (N)Quantifies the overall nucleophilic nature of a molecule.
Local Reactivity Indices
Fukui Functions (f(r))Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.
Local Electrophilicity/NucleophilicityPinpoints the specific atoms involved in bond formation.
Transition State Analysis
Activation Energy (ΔE‡)The energy barrier for a reaction pathway; lower activation energy corresponds to the kinetically favored product.
Geometry of Transition StateProvides insights into the steric and electronic interactions at the point of bond formation.
Other Analyses
Global Electron Density Transfer (GEDT)Indicates the direction and magnitude of electron flow between reactants, confirming the polar nature of the reaction.
Molecular Electrostatic Potential (MESP)Visualizes charge distribution and predicts favorable orientations of reactant approach.

These computational insights are invaluable for rationalizing experimentally observed outcomes and for designing new synthetic routes with controlled selectivity involving this compound and related compounds.

Exploration of Advanced Applications of 2 Thiazol 2 3h Ylidene Malononitrile and Its Analogs

Applications in Organic Synthesis as Versatile Building Blocks

The 2-(Thiazol-2(3H)-ylidene)malononitrile framework is a highly versatile precursor in organic synthesis, primarily due to the reactivity of its malononitrile (B47326) fragment and the inherent chemical properties of the thiazole (B1198619) ring. The active methylene (B1212753) group and the dual cyano functionalities of the malononitrile moiety allow it to participate in a wide range of chemical transformations, including Knoevenagel condensations, Michael additions, and various cyclization reactions. nih.gov

This reactivity has been harnessed in multicomponent reactions (MCRs) to construct complex molecular architectures in a single step. For instance, derivatives of this compound serve as key building blocks for the synthesis of fused heterocyclic systems. Reactions involving analogs like 2-(4-phenyl-3(H)-thiazol-2-ylidene)malononitrile have been shown to yield fused ring systems such as thiazolo[3,2-c]pyrimidines and thiazolo[3,2-a]pyridines. These synthetic routes demonstrate the utility of the thiazolylidene malononitrile core in generating molecular diversity. The reaction of 2-aminothiazole (B372263) with aldehydes and malononitrile, for example, is a known pathway to produce thiazolo[3,2-a]pyrimidine derivatives. sciforum.net

The compound's utility is further highlighted in the regioselective synthesis of new functionalized thiazoles. Starting from 2-(thiazolidin-2-ylidene)malononitrile, treatment with sodium hydrosulfide (B80085) can produce a thioamide derivative, which subsequently reacts with α-bromocarbonyl compounds in a classic Hantzsch synthesis to afford novel 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov This strategic functionalization underscores the role of the parent compound as a foundational element for building more elaborate chemical structures.

Starting Analog Reaction Type Synthesized Heterocyclic System
2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrileCyclo-condensationThiazolo[3,2-c]pyrimidine
2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrileCyclo-condensationThiazolo[3,2-a]pyridine
2-Aminothiazole / MalononitrileMulticomponent ReactionThiazolo[3,2-a]pyrimidine
2-(Thiazolidin-2-ylidene)malononitrileHantzsch Synthesis2-Cyano(thiazolidin-2-ylidene)thiazole

Contributions to Materials Science and Organic Electronics

The electronic properties inherent to the this compound scaffold make it and its analogs promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic semiconductors are foundational to technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Thiazole is recognized as an effective electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) bond. nih.govsemanticscholar.org When combined with the potent electron-accepting dicyanomethylene group, the resulting molecule exhibits strong electron-deficient characteristics. This intrinsic property is crucial for the development of n-type organic semiconductors, which transport negative charge carriers (electrons). Malononitrile and its derivatives are known to be used in the synthesis of organic semiconductors. researchgate.net The molecular structure can be systematically modified to tune the electronic properties, such as the energy levels of the molecular orbitals, which is a key advantage of organic materials. beilstein-journals.org

In photovoltaic devices, such as organic solar cells (OSCs) and perovskite solar cells (PSCs), electron-transport materials (ETMs) are essential for efficiently extracting and transporting electrons to the cathode. beilstein-journals.orgrsc.orgmdpi.com An effective ETM should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the active layer. beilstein-journals.org The strong electron-withdrawing capacity of the cyano groups in the malononitrile unit effectively lowers the LUMO energy level of the molecule. This makes this compound analogs prime candidates for ETMs. nih.govbeilstein-journals.org The ability to tune their molecular structure allows for the optimization of energy-level alignment within the solar cell, which is critical for minimizing energy loss and maximizing power conversion efficiency. nih.gov

Photonic materials interact with light to produce or modify optical signals and are vital for applications in nonlinear optics (NLO) and data transmission. dtic.mildtic.milazooptics.com Organic materials with significant NLO properties often feature a donor-pi-acceptor (D-π-A) structure. The this compound framework can be considered an acceptor moiety. Theoretical studies on an analog, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, have confirmed its potential for NLO applications. nih.gov These studies highlight that such organic compounds can exhibit superior polarizability (α₀) and a small energy gap (ΔE) between their highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals, which are key requirements for NLO materials. nih.gov The calculated properties of this analog demonstrate its potential for use in photonic communication technologies. nih.gov

Property Finding for Analog [2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile] Relevance
HOMO-LUMO Gap (ΔE)4.6905 eVIndicates potential for electronic transitions and charge transfer. nih.gov
Polarizability (α₀)162.89 Bohr³ (approx. 6 times that of urea)High polarizability is a key indicator for NLO activity. nih.gov
Electronic TransitionsIntense bands at 249 nm and 296 nm (experimental)Corresponds to π–π* excitations and intramolecular charge transfer (ICT). nih.gov

Electrochemical Properties and Redox Activity in Advanced Systems

The electrochemical behavior of this compound and its analogs is defined by their pronounced electron-accepting nature, making them redox-active species. The combination of the thiazole ring and the dicyanovinyl group creates a molecule that can readily accept electrons, a property central to its function in organic electronics. nih.gov The dicyano derivative 2-(2-oxoindolin-3-ylidene)malononitrile, for example, is noted for its interesting electrochemical properties and its use as a Michael acceptor. nih.gov

Computational studies on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile provide quantitative insight into its electronic structure. The analysis of its frontier molecular orbitals (HOMO and LUMO) reveals a significant energy gap and confirms the potential for intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT is a result of π-π* electronic transitions. nih.gov The ability of these molecules to be reversibly reduced and oxidized is fundamental to their application as semiconductors and ETMs, where they must mediate the flow of charge. rsc.org The redox potentials of these materials can be finely tuned through chemical modification, allowing for the precise design of materials for specific electronic devices.

Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound analogs make them suitable for constructing organized supramolecular assemblies.

Crystal structure analysis of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile reveals the presence of intermolecular C-H···N hydrogen bonds, which link molecules into chains within the crystal lattice. nih.gov This demonstrates the capacity of the nitrogen atoms in both the thiazole ring and the cyano groups to act as hydrogen bond acceptors, a key interaction for directing molecular assembly.

Furthermore, the molecule possesses several sites capable of engaging in other non-covalent interactions. The sulfur atom in the thiazole ring can participate in chalcogen bonding, while the planar aromatic and heterocyclic rings can engage in π-π stacking interactions. The nitrogen and sulfur atoms also present potential coordination sites for metal ions, opening possibilities for the design of metallo-supramolecular structures and sensors. These varied interaction capabilities suggest that this compound and its derivatives can be used as building blocks for designing complex, self-assembled systems for applications in molecular recognition and host-guest chemistry.

Potential in Catalysis and Sensing Platforms

The unique electronic and structural characteristics of this compound and its analogs position them as promising candidates for roles in catalysis and the development of advanced sensing platforms. The thiazole core, with its electron-rich nature, and the electron-withdrawing malononitrile group create a molecule with significant potential for molecular recognition and catalytic activity.

Thiazole derivatives are known to be versatile building blocks in the synthesis of more complex molecules. evitachem.com This reactivity is fundamental to their potential catalytic applications, where the thiazole moiety can act as a ligand for metal centers or as an organocatalyst itself. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, making these compounds suitable for designing novel catalysts for various organic transformations.

In the realm of sensing, thiazole-containing compounds have demonstrated significant promise, particularly in the development of fluorescent sensors. mdpi.com The intrinsic fluorescence of many thiazole derivatives can be modulated by interactions with specific analytes. mdpi.com This property is the basis for designing chemosensors that can detect metal ions, anions, or biologically important molecules. For instance, thiazole-based metal-organic frameworks (MOFs) have been investigated for their luminescent sensing capabilities. mdpi.com The porous nature of MOFs allows for the pre-concentration of analytes, enhancing the sensitivity of the sensor. mdpi.com The interaction between the analyte and the thiazole-based linker can lead to a detectable change in the fluorescence emission, such as quenching or enhancement.

The general structure of this compound, featuring both donor and acceptor groups, makes it an interesting scaffold for creating sensors. The malononitrile group, a strong electron acceptor, can enhance the sensitivity of the molecule to its electronic environment. researchgate.net Analogs of this compound can be functionalized to introduce specific recognition sites, thereby tailoring the sensor for a particular target. The development of such sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Tuning of Photophysical Properties through Structural Modulation

The photophysical properties of this compound and its analogs can be finely tuned through systematic structural modifications. These modifications can alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra, fluorescence quantum yield, and other photophysical parameters. This tunability is crucial for tailoring these compounds for specific applications in optoelectronics, bioimaging, and sensing.

One common strategy for modulating the photophysical properties of thiazole-based dyes is the introduction of different functional groups onto the thiazole ring or associated aromatic systems. For example, the addition of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its fluorescence properties.

Research on related thiazole-containing systems has shown that even simple structural changes can have a dramatic impact. For instance, incorporating hydrocarbon rings into the chromophore of a thiazole-containing dye was found to alter the planarity of the molecule and its binding affinity, leading to a highly selective fluorescence response for G-quadruplexes. researchgate.net This highlights how subtle conformational changes can be used to control the photophysical behavior.

Furthermore, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated that functionalization with alkyl appendages of varying lengths can modulate the crystal packing of the molecules. rsc.orgresearchgate.net This modulation of the solid-state organization directly influences the photophysical properties, with fluorescence emission spanning the visible spectrum from blue to orange-red. rsc.orgresearchgate.net This demonstrates that control over intermolecular interactions is a powerful tool for tuning the solid-state luminescence of these materials.

The table below summarizes the effects of structural modifications on the photophysical properties of various thiazole-based compounds, providing insights into the structure-property relationships that can guide the design of new materials based on this compound.

Compound/Analog Structural Modification Effect on Photophysical Properties Reference
Thiazolo[5,4-d]thiazole DerivativesFunctionalization with alkyl appendages of varying carbon chain lengthsModulates crystal packing, leading to fluorescence spanning from orange-red to blue. rsc.orgresearchgate.net
Thiazole Orange AnalogIncorporation of hydrocarbon rings into the chromophoreAlters the planarity of the chromophore, improving selective fluorescence response to G-quadruplexes. researchgate.net
Carbazole-Thiazole DyesIntroduction of different halogen atoms (Cl, Br, F)Affects the physicochemical, biological, and linear and nonlinear optical properties. nih.gov
Malononitrile DerivativesVariation in donor and acceptor groupsStrong intramolecular charge transfer absorption bands; presence of strong fluorescence emission is compound-dependent. researchgate.net

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